2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride
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Overview
Description
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a spiro junction, which is a unique structural motif where two rings are connected through a single atom. The presence of both pyrrole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities .
Preparation Methods
The synthesis of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves several steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a]pyrazine core.
Spiro Formation: The spiro junction is introduced through a reaction that typically involves the condensation of a piperidine derivative with the pyrrolo[1,2-a]pyrazine core.
Functional Group Introduction: The carbonitrile group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[1,2-a]pyrazine core.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Scientific Research Applications
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is unique due to its spiro junction and the presence of both pyrrole and pyrazine rings. Similar compounds include:
Spiro-azetidin-2-one derivatives: These compounds also feature a spiro junction but differ in their ring structures and biological activities.
Spiro-pyrrolidine derivatives: These compounds have a spiro junction involving a pyrrolidine ring and exhibit different pharmacological properties.
Spiro-indoline derivatives: These compounds contain an indoline ring and are known for their diverse biological activities.
Properties
Molecular Formula |
C13H19ClN4 |
---|---|
Molecular Weight |
266.77 g/mol |
IUPAC Name |
2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-16-8-9-17-11(10-14)2-3-12(17)13(16)4-6-15-7-5-13;/h2-3,15H,4-9H2,1H3;1H |
InChI Key |
WFBDZYHTKTUQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=CC=C2C13CCNCC3)C#N.Cl |
Origin of Product |
United States |
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